molecular formula C5H12ClNO2 B8063475 (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride

(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride

Cat. No.: B8063475
M. Wt: 153.61 g/mol
InChI Key: QOJCEWYVJOLFHN-JBUOLDKXSA-N
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Description

(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride is a chiral organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, which are often derived from natural sources or synthesized through enantioselective methods.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving amine and aldehyde or ketone intermediates.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidine ring to form the chloride salt. This is typically done using alkyl halides or other quaternizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and pyrrolidine moieties play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The chloride ion may also participate in ionic interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(hydroxymethyl)pyrrolidine-3-ol: Lacks the chloride ion but has similar structural features.

    (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;bromide: Similar structure but with a bromide ion instead of chloride.

    (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;iodide: Similar structure but with an iodide ion instead of chloride.

Uniqueness

(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride is unique due to its specific chiral configuration and the presence of the chloride ion, which can influence its reactivity and interactions with biological targets. The chloride ion also affects the compound’s solubility and stability, making it distinct from its bromide and iodide counterparts.

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJCEWYVJOLFHN-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]C(C1O)CO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[NH2+][C@@H]([C@H]1O)CO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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